

The Discovery and Enduring Legacy of 1,5-Diphenylcarbazone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

[Get Quote](#)

An in-depth exploration of the synthesis, mechanisms, and analytical applications of a cornerstone reagent.

Introduction

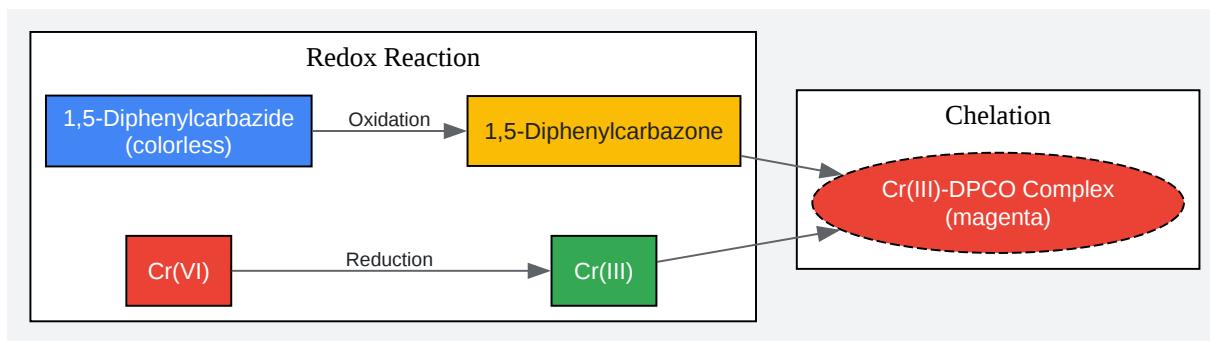
1,5-Diphenylcarbazone is a chemical compound that has played a pivotal role in the advancement of analytical chemistry for over a century. Its remarkable ability to form intensely colored complexes with various metal ions has made it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide delves into the discovery and history of **1,5-Diphenylcarbazone**, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications, with a focus on detailed experimental protocols and the underlying chemical principles.

Historical Context and Discovery

The journey of **1,5-Diphenylcarbazone** in analytical chemistry began in the early 20th century, a period of significant progress in the field. The foundational discovery is credited to Cazeneuve in 1900, who first observed the vibrant color reactions that occur between dichromate and 1,5-diphenylcarbazide, the precursor to **1,5-diphenylcarbazone**.^[1] This seminal observation laid the groundwork for its primary application: the highly sensitive and selective detection of chromium. Shortly after, its utility was extended to the detection of mercury, where a purple spot would form on filter paper impregnated with a 1,5-diphenylcarbazide solution in the presence of mercury salts. These early discoveries highlighted the compound's immense potential as a versatile and powerful analytical reagent.

Synthesis and Physicochemical Properties

1,5-Diphenylcarbazone is synthesized through the oxidation of its precursor, 1,5-diphenylcarbazide. The most common and historically significant method for preparing 1,5-diphenylcarbazide involves the reaction of phenylhydrazine with urea.[\[1\]](#)[\[2\]](#)


Physicochemical Properties of 1,5-Diphenylcarbazone

Property	Value	Reference
Chemical Formula	$C_{13}H_{12}N_4O$	[3]
Molar Mass	240.26 g/mol	[3]
Appearance	Orange to reddish-purple crystalline powder	[4] [5]
Melting Point	153-158 °C (with decomposition)	
Solubility	Insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene	[3] [4]
Bulk Density	380 kg/m ³	

Mechanism of Action in Metal Detection

The efficacy of **1,5-Diphenylcarbazone** as an analytical reagent lies in its ability to form stable, colored complexes with a variety of metal ions. The most extensively studied reaction is with hexavalent chromium (Cr(VI)). This interaction is not a simple chelation but a two-step redox process.[\[6\]](#)

First, in an acidic medium, the 1,5-diphenylcarbazide is oxidized by Cr(VI) to **1,5-diphenylcarbazone**. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)). Subsequently, the newly formed **1,5-diphenylcarbazone** acts as a chelating agent, forming a stable and intensely colored magenta complex with the Cr(III) ion.[\[6\]](#) This reaction is highly specific and forms the basis for the spectrophotometric determination of chromium.

[Click to download full resolution via product page](#)

Reaction mechanism of Cr(VI) with 1,5-diphenylcarbazide.

Experimental Protocols

Synthesis of 1,5-Diphenylcarbazide

A common laboratory-scale synthesis of 1,5-diphenylcarbazide involves the following steps:

- Reaction Setup: Phenylhydrazine and urea are added to xylene in a round-bottom flask equipped with a reflux condenser.[2]
- Reflux: The mixture is refluxed for approximately 32 hours.[2]
- Crystallization: The flask is then allowed to cool and stand overnight, during which the crude product crystallizes out of the solution.[2]
- Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and a small amount of acetic acid. This method has been reported to achieve yields of around 96%. [7]

Quantitative Determination of Hexavalent Chromium

This colorimetric method is a standard procedure for the analysis of Cr(VI) in water samples.

Reagents:

- 1,5-Diphenylcarbazide Solution (0.5% w/v): Dissolve 0.5 g of 1,5-diphenylcarbazide in 100 mL of acetone.

- Sulfuric Acid (0.2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 800 mL of deionized water, cool, and dilute to 1 L.
- Chromium(VI) Standard Solutions: Prepare a series of standard solutions from a stock solution of potassium dichromate.

Procedure:

- To a 2 mL sample (or an appropriately diluted aliquot) containing Cr(VI), add 1 mL of 0.2 M sulfuric acid.
- Add 1 mL of the 0.5% w/v 1,5-diphenylcarbazide solution and mix thoroughly.
- Allow the solution to stand for 5-10 minutes for full color development.
- Measure the absorbance of the resulting violet solution at 540-543 nm using a UV-Visible spectrophotometer against a reagent blank.[\[8\]](#)
- The concentration of Cr(VI) is determined by comparing the absorbance to a calibration curve prepared from the standard solutions.

The detection limit for this method can be as low as 0.023 mg/L.[\[8\]](#)

Mercurimetric Titration of Chloride

1,5-Diphenylcarbazone is also employed as an indicator for the determination of chloride ions by titration with a standard solution of mercuric nitrate.

Principle: Mercuric ions (Hg^{2+}) react with chloride ions (Cl^-) to form a stable, soluble complex, $HgCl_2$. At the endpoint of the titration, the first excess of Hg^{2+} ions reacts with the **1,5-diphenylcarbazone** indicator to form a distinct blue-violet colored complex.[\[3\]](#)

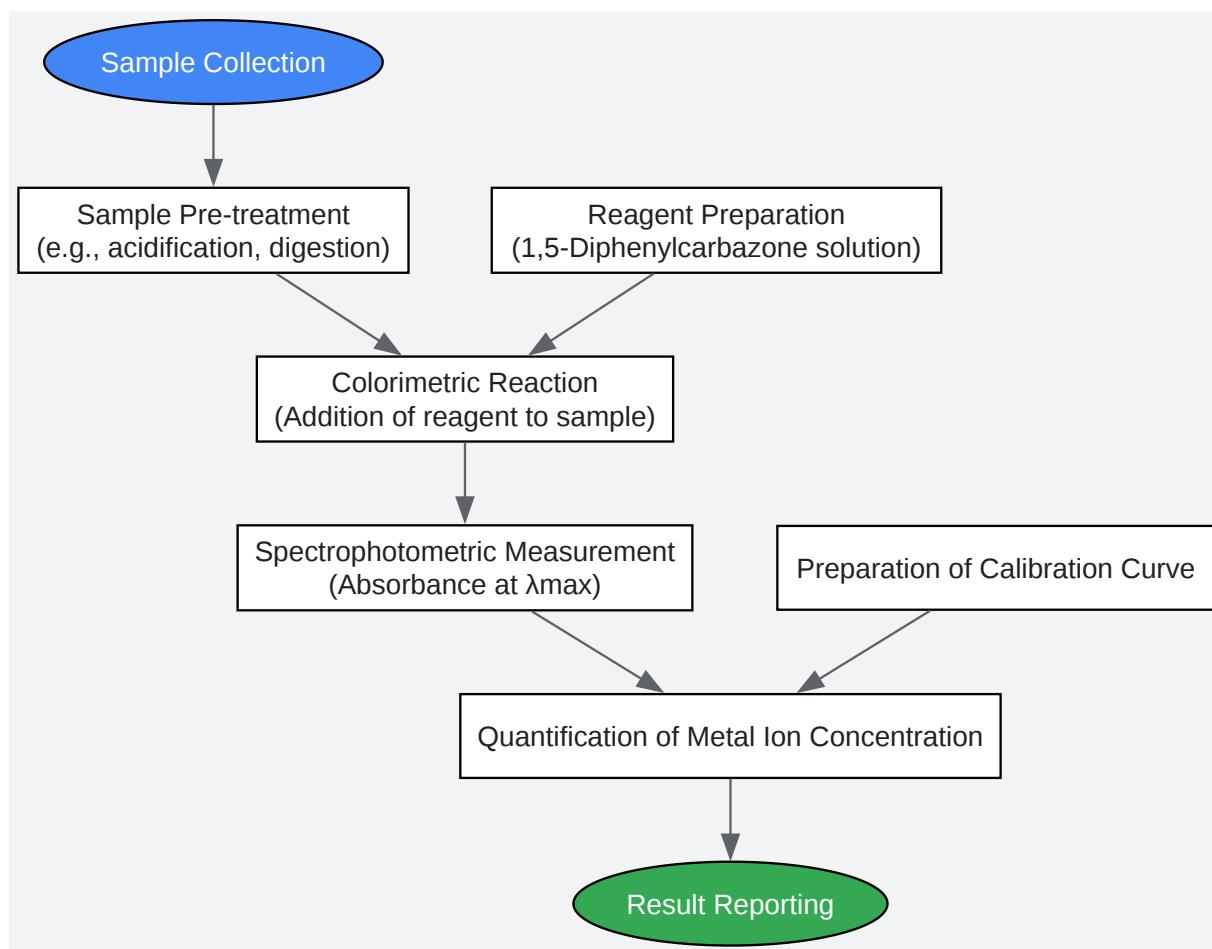
Procedure:

- An acidified sample containing chloride ions is titrated with a standard solution of mercuric nitrate.

- A mixed indicator of **1,5-diphenylcarbazone** and bromophenol blue is often used to adjust the pH and sharpen the endpoint.
- The endpoint is reached when a persistent blue-violet color is observed.

Quantitative Data

The analytical performance of **1,5-Diphenylcarbazone** is summarized in the following tables.


Analytical Parameters for Metal Ion Detection

Metal Ion	Method	Wavelength (λ _{max})	Detection Limit	Reference
Chromium(VI)	Spectrophotometry	540-543 nm	0.023 mg/L	[8]
Mercury(II)	Spectrophotometry	530 nm	250 µg/L	[9][10]
Copper(II)	Spectrophotometry	-	-	[11]
Nickel(II)	Spectrophotometry	-	-	[11]
Cobalt(II)	Spectrophotometry	-	-	[11]

Note: Detection limits can vary depending on the specific experimental conditions and instrumentation.

Logical Workflow for Heavy Metal Analysis

The general workflow for the determination of heavy metals using **1,5-Diphenylcarbazone** is outlined below.

[Click to download full resolution via product page](#)

General workflow for heavy metal analysis.

Conclusion

From its serendipitous discovery to its current widespread use, **1,5-Diphenylcarbazone** has proven to be a remarkably versatile and reliable reagent in analytical chemistry. Its high sensitivity and selectivity, particularly for chromium and mercury, have cemented its place in standard analytical methods for environmental monitoring, industrial quality control, and clinical diagnostics. The continued exploration of its properties and applications, including its use in novel sensor technologies, ensures that **1,5-Diphenylcarbazone** will remain an important tool for scientists and researchers for the foreseeable future. This guide has provided an in-depth

overview of its history, synthesis, and analytical applications, equipping professionals with the fundamental knowledge to effectively utilize this classic yet enduring chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 2. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]
- 3. Diphenylcarbazone - Wikipedia [en.wikipedia.org]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. labdepotinc.com [labdepotinc.com]
- 6. journal.gnest.org [journal.gnest.org]
- 7. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]
- 8. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of 1,5-Diphenylcarbazone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7855421#discovery-and-history-of-1-5-diphenylcarbazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com